molecular formula C7H10N4 B034681 N-METHYL-N-PYRIDIN-3-YLDIAZENYLMETHANAMINE CAS No. 19992-69-9

N-METHYL-N-PYRIDIN-3-YLDIAZENYLMETHANAMINE

Cat. No.: B034681
CAS No.: 19992-69-9
M. Wt: 150.18 g/mol
InChI Key: IDRFBGHJCGDXRW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-pyridyl)triazene is a heterocyclic organic compound that features a triazene group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-pyridyl)triazene typically involves the reaction of 3-aminopyridine with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium intermediate, which subsequently reacts with dimethylamine to form the desired triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium intermediate and using an acidic medium to facilitate the reaction.

Industrial Production Methods

Industrial production of 3,3-Dimethyl-1-(3-pyridyl)triazene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-pyridyl)triazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the cleavage of the triazene group, yielding amines.

    Substitution: The triazene group can participate in nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of 3,3-Dimethyl-1-(3-pyridyl)triazene.

    Reduction: Corresponding amines and other reduced derivatives.

    Substitution: Various substituted triazene derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-(3-pyridyl)triazene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-pyridyl)triazene involves its interaction with biological molecules through the triazene group. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The molecular targets include enzymes and receptors, where the triazene group can inhibit or modulate their activity. The pathways involved often include the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyltriazene: Similar structure but with phenyl groups instead of pyridyl.

    1-(2-Benzamide)-3-(3-nitrophenyl)triazene: Features benzamide and nitrophenyl groups.

    1-(2-Benzamide)-3-(4-nitrophenyl)triazene: Similar to the above but with different substitution pattern.

Uniqueness

3,3-Dimethyl-1-(3-pyridyl)triazene is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where the pyridyl group can enhance interactions with biological targets or materials.

Properties

IUPAC Name

N-methyl-N-(pyridin-3-yldiazenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-11(2)10-9-7-4-3-5-8-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRFBGHJCGDXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031272
Record name 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19992-69-9
Record name 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19992-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridyl)-3,3-dimethyltriazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-1-(3-pyridyl)triazene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-PYRIDYL)-3,3-DIMETHYLTRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P65MWJ45JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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